molecular formula C14H13Cl2NO B2637444 4-Chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol CAS No. 1039991-99-5

4-Chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol

Cat. No.: B2637444
CAS No.: 1039991-99-5
M. Wt: 282.16
InChI Key: SSELOPJFHVPIIN-UHFFFAOYSA-N
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Description

Phenols are a group of aromatic organic compounds which may be either natural or manufactured . They are also categorized as methyl phenols . Cresols commonly occur as either solids or liquids because their melting points are generally close to room temperature .


Synthesis Analysis

About half of the world’s supply of cresols are extracted from coal tar . The rest is produced by hydrolysis of chlorotoluenes or the related sulfonates . Another method entails methylation of phenol with methanol over a solid acid catalyst, often comprising magnesium oxide or alumina . Temperatures above 300 °C are typical .


Molecular Structure Analysis

In its chemical structure, a molecule of cresol has a methyl group substituted onto the ring of phenol . There are three forms (isomers) of cresol: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol) .


Chemical Reactions Analysis

Like other types of phenols, they are slowly oxidized by exposure to air, and the resulting impurities often give the samples a yellow to brownish red tint .


Physical And Chemical Properties Analysis

Cresols commonly occur as either solids or liquids because their melting points are generally close to room temperature . They have an odor characteristic to that of other simple phenols, reminiscent to some of a “coal tar” smell .

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing various derivatives of "4-Chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol" and characterizing them using techniques such as FT-IR, 1H-NMR, 13C-NMR, and elemental analyses. These compounds have been evaluated for their potential biological activities, including antimicrobial and antidiabetic activities. One study reported the synthesis of 4-aminophenol derivatives showing broad-spectrum activities against both bacteria and fungi, as well as significant inhibition of amylase and glucosidase, indicating potential antidiabetic applications (Rafique et al., 2022).

Biological Evaluation

Several studies have evaluated the antimicrobial and antifungal activities of these compounds. For instance, Schiff bases derived from 4-chloro-2-aminophenol have shown selective activity against Staphylococcus epidermidis and Candida albicans, highlighting their potential as antimicrobial agents (Çinarli et al., 2011). Another study reported the synthesis of compounds exhibiting good antimicrobial activity against various bacteria and fungi, suggesting their usefulness in combating microbial resistance (Mickevičienė et al., 2015).

Interaction with DNA

Research into the interaction of synthesized compounds with human DNA is a significant area, with implications for their potential use as anticancer agents. DNA interaction studies have revealed that these compounds can bind to DNA through various mechanisms, which could be leveraged in the development of new therapeutic agents. For example, compounds have been shown to exhibit hyperchromism and bathochromic shifts upon binding to DNA, suggesting a strong interaction that could interfere with cancer cell proliferation (Rafique et al., 2022).

Corrosion Inhibition

Amine derivative compounds, including those derived from "this compound," have been investigated for their corrosion inhibition efficiency on mild steel in acidic media. These studies have shown that such compounds can form protective films on metal surfaces, effectively preventing corrosion. The efficiency of these inhibitors is influenced by their concentration and the presence of specific functional groups (Boughoues et al., 2020).

Fluorescence Detection

The derivatives of "this compound" have also been utilized in the development of fluorescence-based detection methods for biomolecules. One study introduced a compound capable of fluorescence turn-on detection of cysteine over homocysteine and glutathione, offering a novel approach for the selective detection of cysteine in biological samples (Liu et al., 2015).

Safety and Hazards

Cresols are flammable, and pose ingestion and inhalation toxicity hazards . They are also skin irritants .

Properties

IUPAC Name

4-chloro-2-[(3-chloro-4-methylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO/c1-9-2-4-12(7-13(9)16)17-8-10-6-11(15)3-5-14(10)18/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSELOPJFHVPIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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